REACTION_SMILES
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[CH3:23][C:24]([CH3:25])=[O:26].[CH3:38][CH2:39][OH:40].[NH2:1][c:2]1[n:3][c:4]([S:20][NH2:21])[c:5]2[n:6][cH:7][n:8]([CH:11]3[CH:12]([OH:13])[CH:14]([OH:15])[CH:16]([CH2:18][OH:19])[O:17]3)[c:9]2[n:10]1.[OH2:22].[OH:27][O:28][C:29]([c:30]1[cH:31][c:32]([Cl:33])[cH:34][cH:35][cH:36]1)=[O:37]>>[NH2:1][c:2]1[n:3][c:4]([S:20]([NH2:21])=[O:26])[c:5]2[n:6][cH:7][n:8]([CH:11]3[CH:12]([OH:13])[CH:14]([OH:15])[CH:16]([CH2:18][OH:19])[O:17]3)[c:9]2[n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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NSc1nc(N)nc2c1ncn2C1OC(CO)C(O)C1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NSc1nc(N)nc2c1ncn2C1OC(CO)C(O)C1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Nc1nc(S(N)=O)c2ncn(C3OC(CO)C(O)C3O)c2n1
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Type
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product
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Smiles
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Nc1nc(S(N)=O)c2ncn(C3OC(CO)C(O)C3O)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |